

An In-Depth Technical Guide to Butyryl-L-carnitine-d7 Chloride

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Compound of Interest

Compound Name: *Butyryl-L-carnitine-d7 (chloride)*

Cat. No.: *B12418612*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyryl-L-carnitine-d7 chloride, a deuterated isotopologue of Butyryl-L-carnitine chloride. It serves as a critical internal standard for mass spectrometry-based quantification of acylcarnitines. This document will delve into its physicochemical properties, the rationale for its use in analytical methodologies, and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in metabolic research and clinical diagnostics.

Part 1: Introduction to Butyryl-L-carnitine and the Significance of Deuterated Analogs

L-carnitine and its acyl derivatives, collectively known as acylcarnitines, are fundamental to cellular energy metabolism.^{[1][2][3]} Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β -oxidation, a key process in energy production.^{[2][4][5]} The profile of acylcarnitines in biological fluids can provide a valuable snapshot of mitochondrial function and fatty acid metabolism.^{[6][7][8]}

Butyryl-L-carnitine, a short-chain acylcarnitine, is an ester of L-carnitine and butyric acid.^[9] Altered levels of Butyryl-L-carnitine can be indicative of certain inherited metabolic disorders.^[6]

[8]

Why use a deuterated internal standard?

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.

This is where Butyryl-L-carnitine-d7 chloride comes in. It is a synthetic version of Butyryl-L-carnitine where seven hydrogen atoms in the butyryl group have been replaced with deuterium, a stable isotope of hydrogen.[10] This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties.[11][12] Consequently, it co-elutes with the endogenous, non-labeled Butyryl-L-carnitine during chromatography but is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.[13]

Part 2: Physicochemical Properties and Synthesis of Butyryl-L-carnitine-d7 Chloride

Physicochemical Data

Property	Value	Source
CAS Number	Not explicitly available for the deuterated form. The CAS for the unlabelled compound is 162067-50-7.	[9][14][15][16][17]
Molecular Formula	C11H15D7NO4Cl	[17]
Molecular Weight	274.79 g/mol	[17]
Appearance	White crystalline powder	[14]
Purity	Typically ≥98%	[14][16]
Storage Conditions	-20°C	[9]

Conceptual Synthesis

The synthesis of Butyryl-L-carnitine-d7 chloride typically involves the acylation of L-carnitine with a deuterated butyrylating agent. A common approach is the reaction of L-carnitine hydrochloride with deuterated butyryl chloride (butyryl-d7 chloride) under appropriate reaction conditions. The deuterated butyryl chloride itself can be synthesized from deuterated butyric acid. The final product is then purified to ensure high isotopic enrichment and chemical purity.

Part 3: Analytical Methodologies for Quantification

The gold standard for the analysis of acylcarnitines, including Butyryl-L-carnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[7][18]} This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple acylcarnitines.^{[19][20]}

Liquid Chromatography (LC)

The goal of the chromatographic step is to separate Butyryl-L-carnitine from other isomers and isobaric compounds that could interfere with its quantification.^{[6][8]} Reversed-phase chromatography is commonly employed for this purpose.

- Column: A C18 column is a popular choice for separating acylcarnitines.^[21]
- Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) with an acidic modifier (such as formic acid) is often used to achieve optimal separation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high specificity required for accurate quantification in complex biological matrices.^[19] The process involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion. This is known as Multiple Reaction Monitoring (MRM).

For Butyryl-L-carnitine and its deuterated internal standard, the following MRM transitions are typically monitored:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Butyryl-L-carnitine	232.2	85.1
Butyryl-L-carnitine-d7	239.2	85.1

The precursor ion corresponds to the protonated molecule $[M+H]^+$. The product ion at m/z 85.1 is a characteristic fragment of the carnitine backbone resulting from the neutral loss of the butyryl group.

Part 4: Applications in Research and Clinical Diagnostics

The accurate quantification of Butyryl-L-carnitine is crucial in several areas:

- **Newborn Screening:** Analysis of acylcarnitine profiles in dried blood spots is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism, including certain fatty acid oxidation disorders and organic acidemias.[6][8]
- **Metabolic Research:** Studying acylcarnitine profiles helps researchers understand the metabolic perturbations associated with various diseases, such as diabetes, obesity, and cardiovascular disease.[3]
- **Drug Development:** Pharmacokinetic and pharmacodynamic studies of drugs that may impact fatty acid metabolism often involve the monitoring of acylcarnitine levels.

Part 5: Experimental Protocol - Quantification of Butyryl-L-carnitine in Plasma

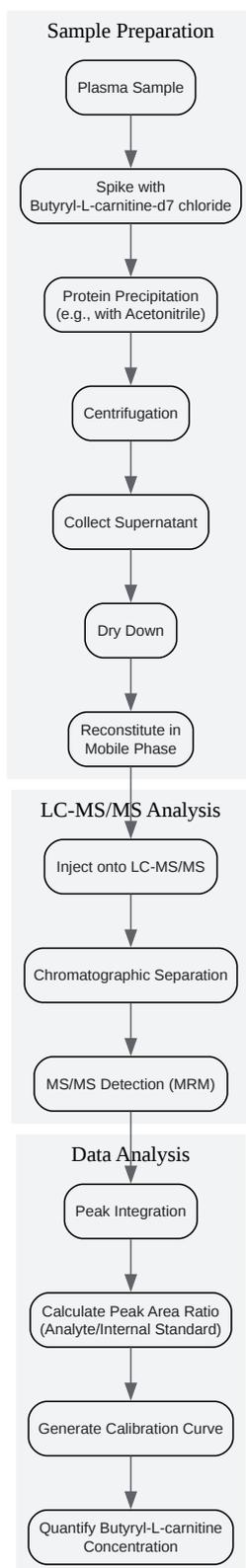
This protocol provides a general workflow for the quantification of Butyryl-L-carnitine in human plasma using LC-MS/MS with Butyryl-L-carnitine-d7 chloride as an internal standard.

Materials

- Butyryl-L-carnitine
- Butyryl-L-carnitine-d7 chloride

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma samples

Workflow Diagram



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Caption: Workflow for Butyryl-L-carnitine quantification.

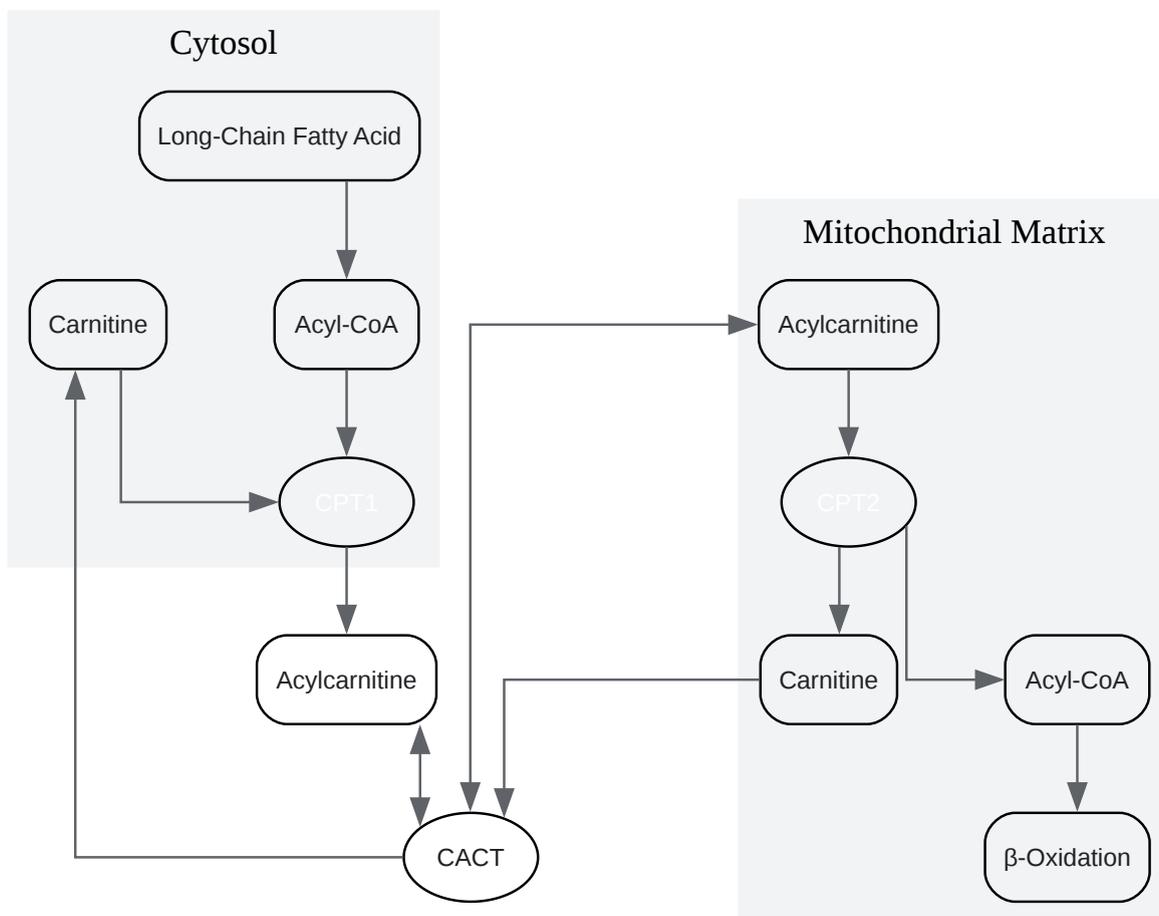
Step-by-Step Methodology

- Preparation of Standards and Quality Controls:
 - Prepare a stock solution of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 chloride in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking known concentrations of Butyryl-L-carnitine into a surrogate matrix (e.g., charcoal-stripped plasma).
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 50 μ L of plasma, add 10 μ L of the Butyryl-L-carnitine-d7 chloride internal standard working solution.
 - Add 200 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - Set up the LC-MS/MS system with the appropriate column and mobile phases.
 - Establish an MRM method for the transitions of Butyryl-L-carnitine and its deuterated internal standard.

- Inject the reconstituted samples, calibration standards, and QC samples onto the LC-MS/MS system.
- Data Analysis:
 - Integrate the chromatographic peaks for both the analyte and the internal standard.
 - Calculate the peak area ratio of Butyryl-L-carnitine to Butyryl-L-carnitine-d7 chloride.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.
 - Determine the concentration of Butyryl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Part 6: The Carnitine Shuttle and its Biological Context

To fully appreciate the significance of measuring Butyryl-L-carnitine, it is essential to understand its role within the broader context of cellular metabolism. The carnitine shuttle is the transport system responsible for moving long-chain fatty acids across the inner mitochondrial membrane.^{[4][22][23][24]}



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Caption: The Carnitine Shuttle Pathway.

This system involves several key enzymes and transporters:

- Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts acyl-CoAs to acylcarnitines.[22]
- Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.
- Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, releasing

free carnitine.[22]

The resulting acyl-CoAs then enter the β -oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.[4]

Part 7: Conclusion

Butyryl-L-carnitine-d7 chloride is an indispensable tool for researchers and clinicians working in the field of metabolomics. Its use as an internal standard in LC-MS/MS-based methods ensures the accuracy and reliability of Butyryl-L-carnitine quantification. This, in turn, facilitates the diagnosis of inherited metabolic disorders, enhances our understanding of metabolic diseases, and supports the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, analytical methodologies, and biological context to empower its effective application in scientific and clinical investigations.

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